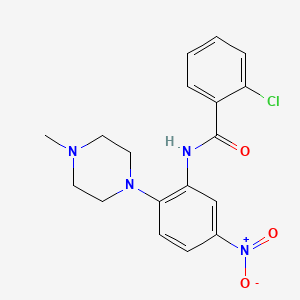![molecular formula C34H69NO4 B12401470 13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide” is a deuterated analog of a sphingolipid. Sphingolipids are a class of lipids that play a crucial role in cell membrane structure and signaling. The deuterium atoms in this compound can be used to study metabolic pathways and mechanisms due to their stability and distinguishable mass from hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the deuteration of the corresponding hydrogenated sphingolipid. This process can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange.
Industrial Production Methods
Industrial production of deuterated compounds generally involves large-scale catalytic exchange reactions. The process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. Purification steps, such as chromatography, are employed to isolate the desired deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl groups.
Reduction: Reduction reactions can target the amide group or other functional groups.
Substitution: Substitution reactions may occur at the hydroxyl or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used to study reaction mechanisms and pathways due to its deuterium labeling. It helps in tracing the movement of atoms during chemical reactions.
Biology
In biological research, deuterated sphingolipids are used to investigate lipid metabolism and signaling pathways. They provide insights into the role of sphingolipids in cellular processes.
Medicine
In medicine, deuterated compounds are explored for their potential therapeutic benefits. The stability of deuterium-labeled drugs can lead to improved pharmacokinetics and reduced side effects.
Industry
In the industrial sector, deuterated compounds are used in the development of new materials and as tracers in various processes.
Mecanismo De Acción
The mechanism of action of this compound involves its incorporation into cell membranes and participation in signaling pathways. The deuterium atoms provide a unique mass signature, allowing researchers to track the compound’s distribution and interactions within biological systems. The molecular targets include enzymes involved in sphingolipid metabolism and receptors that mediate signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide: The non-deuterated analog of the compound.
N-palmitoyl-sphingosine: Another sphingolipid with similar structural features.
N-stearoyl-sphingosine: A sphingolipid with a different fatty acid chain.
Uniqueness
The uniqueness of “13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide” lies in its deuterium labeling. This feature allows for detailed studies of metabolic pathways and mechanisms that are not possible with non-deuterated analogs. The stability and distinguishable mass of deuterium make it a valuable tool in research.
Propiedades
Fórmula molecular |
C34H69NO4 |
|---|---|
Peso molecular |
565.0 g/mol |
Nombre IUPAC |
13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide |
InChI |
InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38)/t31-,32+,34-/m0/s1/i1D3,3D2,5D2,7D2 |
Clave InChI |
IVBULNXGVIHEKN-ZDDOLBOUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




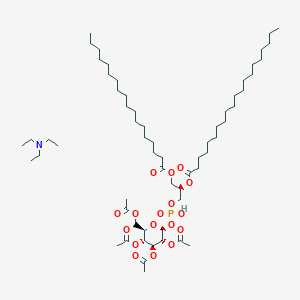
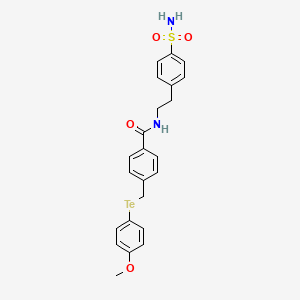
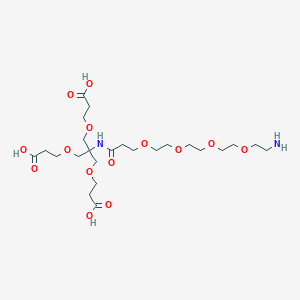
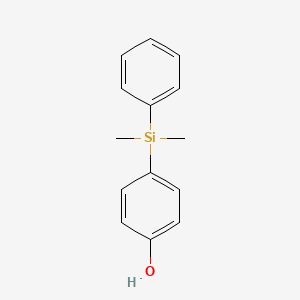
![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)

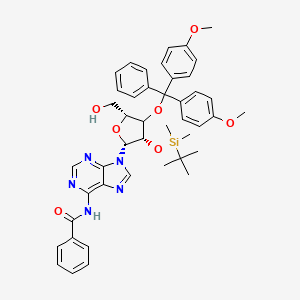
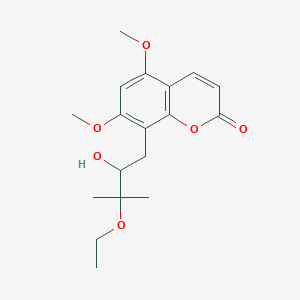

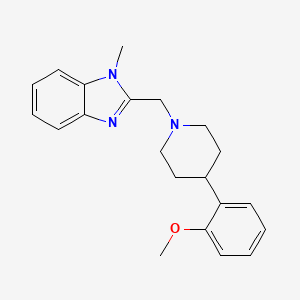
![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)
